molecular formula C22H21Cl2N3O2 B14698565 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- CAS No. 23338-43-4

3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)-

Cat. No.: B14698565
CAS No.: 23338-43-4
M. Wt: 430.3 g/mol
InChI Key: REEFTNKJIDIPJD-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Substitution Reactions: Introduction of the m-chlorophenyl groups can be done via electrophilic aromatic substitution reactions.

    Attachment of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group.

    Reduction: Reduction reactions could target the pyridazinone core or the chlorophenyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological context and the specific activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 4,6-bis(phenyl)-2-(2-morpholinoethyl)
  • 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(ethyl)

Uniqueness

The presence of the m-chlorophenyl groups and the morpholinoethyl moiety might confer unique properties such as increased biological activity or specific binding affinity compared to similar compounds.

Properties

CAS No.

23338-43-4

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

4,6-bis(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one

InChI

InChI=1S/C22H21Cl2N3O2/c23-18-5-1-3-16(13-18)20-15-21(17-4-2-6-19(24)14-17)25-27(22(20)28)8-7-26-9-11-29-12-10-26/h1-6,13-15H,7-12H2

InChI Key

REEFTNKJIDIPJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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